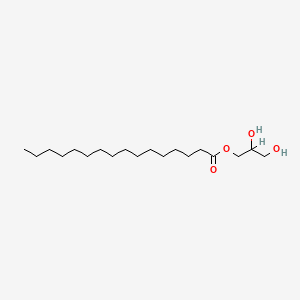

1-Palmitoyl-sn-glycerol

Description

1-Hexadecanoyl-sn-glycerol has been reported in Acorus calamus, Corchorus olitorius, and other organisms with data available.

Properties

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313712 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

32899-41-5, 26657-96-5 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32899-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 1-Palmitoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycerol, a monoacylglycerol (MAG), is a lipid molecule composed of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position.[1][2] Monoacylglycerols are crucial intermediates in various metabolic pathways, including the breakdown and synthesis of more complex glycerolipids like triglycerides (TAGs) and phospholipids (B1166683).[3][4] They also function as signaling molecules, particularly in the endocannabinoid system. While the biosynthesis of sn-2 monoacylglycerols, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is well-characterized, the pathways leading to the formation of sn-1 isomers like this compound are distinct and involve a different set of enzymatic reactions. This guide provides an in-depth overview of the core biosynthetic pathways of this compound, quantitative data on related enzymes, detailed experimental protocols, and visual diagrams of the involved processes.

Core Biosynthesis Pathways

The formation of this compound in cells primarily occurs through the catabolism of larger glycerolipids. The key pathways involve the sequential hydrolysis of triglycerides and the dephosphorylation of lysophosphatidic acid.

Lipolysis of Triglycerides (TAGs)

The most prominent pathway for generating monoacylglycerols is the stepwise hydrolysis of stored triglycerides. This process is carried out by a series of lipases.[5]

-

Adipose Triglyceride Lipase (B570770) (ATGL): This enzyme initiates lipolysis by hydrolyzing triglycerides to produce diacylglycerols (DAGs) and a free fatty acid.[5][6] ATGL can hydrolyze ester bonds at both the sn-1 and sn-2 positions.[6]

-

Hormone-Sensitive Lipase (HSL): HSL acts primarily on the diacylglycerol intermediates produced by ATGL, hydrolyzing them to form monoacylglycerols and another free fatty acid.[5][7][8] HSL demonstrates a high affinity for diacylglycerols.[7] The resulting MAG is typically a sn-2 monoacylglycerol, which is then further hydrolyzed by monoacylglycerol lipase (MGL).[9] However, the generation of sn-1 MAGs can occur, particularly from the action of HSL on specific DAG species or through acyl migration.

-

Monoacylglycerol Lipase (MGL): This enzyme completes the process by hydrolyzing monoacylglycerols to glycerol and a free fatty acid.[10]

The Lysophosphatidic Acid (LPA) Pathway

An alternative route for the synthesis of 1-acyl-sn-glycerols involves the dephosphorylation of lysophosphatidic acid (LPA).

-

Formation of LPA: LPA (1-acyl-sn-glycerol 3-phosphate) is a bioactive lipid that can be produced through multiple routes, including the hydrolysis of phosphatidic acid (PA) by phospholipase A-type enzymes or the acylation of glycerol-3-phosphate by glycerophosphate acyltransferase (GPAT).[11][12][13][14] Specifically, this compound 3-phosphate is a known human metabolite.[15]

-

Dephosphorylation by Lipid Phosphate (B84403) Phosphatases (LPPs): LPA can be dephosphorylated by lipid phosphate phosphatases (LPPs) to yield a monoacylglycerol.[11][13] This reaction directly produces 1-acyl-sn-glycerol if the substrate is a 1-acyl-LPA.

Below is a diagram illustrating the primary pathways for this compound biosynthesis.

Quantitative Data

| Enzyme Family | Representative Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source Organism |

| Adipose Triglyceride Lipase | Human ATGL | Triolein | 50-200 | ~150-400 | Human |

| Hormone-Sensitive Lipase | Human HSL | 1,2-Dioleoyl-sn-glycerol | 5-20 | ~2000-5000 | Human |

| Monoacylglycerol Lipase | Human MGL | 2-Oleoylglycerol | 10-50 | ~1500-3000 | Human |

| Lipid Phosphate Phosphatase | Human LPP1 | 1-Oleoyl-LPA | 20-60 | ~10-30 | Human |

Note: These values are approximate and can vary significantly based on assay conditions, substrate presentation (e.g., in micelles or vesicles), and the presence of cofactors or regulatory proteins.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of this compound from biological samples (cells or tissues) using liquid chromatography-tandem mass spectrometry.

1. Lipid Extraction (Bligh-Dyer Method) a. Homogenize the sample (~50-100 mg tissue or 1-5 million cells) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). b. Add an internal standard, such as 1-heptadecanoyl-sn-glycerol, to correct for extraction efficiency. c. After vigorous vortexing and incubation, induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase and dry it under a stream of nitrogen. f. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 9:1).

2. LC-MS/MS Analysis a. Chromatography: Use a C18 reverse-phase column to separate the lipid species. A gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol is typically employed. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific transition for this compound. The precursor ion will be the [M+NH4]+ adduct, and the product ion will be the neutral loss of the palmitoyl (B13399708) chain. c. Quantification: Create a standard curve using synthetic this compound of known concentrations. Quantify the endogenous levels in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Below is a workflow diagram for the quantification protocol.

Protocol 2: In Vitro Hormone-Sensitive Lipase (HSL) Activity Assay

This protocol measures the activity of HSL by quantifying the release of a fluorescent fatty acid from a synthetic diacylglycerol substrate.

1. Reagents and Buffers a. Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT. b. Enzyme: Purified recombinant HSL. c. Substrate: A fluorescently labeled diacylglycerol analog (e.g., a BODIPY-labeled DAG) emulsified with phosphatidylcholine/phosphatidylinositol. d. Fatty Acid Binding Protein (ADIFAB): A protein that changes its fluorescence upon binding free fatty acids.

2. Assay Procedure a. Prepare the substrate emulsion by sonicating the fluorescent DAG with phospholipids in the assay buffer. b. In a 96-well plate, add the assay buffer, ADIFAB, and the substrate emulsion to each well. c. Initiate the reaction by adding the purified HSL enzyme to the wells. d. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the specific ADIFAB used, e.g., ~485/515 nm). e. The rate of fluorescence increase is directly proportional to the rate of fatty acid release and thus to HSL activity.

3. Data Analysis a. Calculate the initial reaction velocity (rate of fluorescence change) for each condition. b. To test inhibitors, pre-incubate the enzyme with the compound before adding the substrate and compare the reaction rates to a vehicle control.

This diagram illustrates the logical relationship in the HSL activity assay.

Conclusion and Future Directions

The biosynthesis of this compound is a result of complex and interconnected lipid metabolic pathways. Primarily formed through the catabolism of triglycerides by lipases like ATGL and HSL, and alternatively via the dephosphorylation of LPA, its cellular levels are tightly regulated. Understanding these pathways is critical for researchers in metabolism and drug development, as dysregulation of monoacylglycerol metabolism is implicated in various diseases. Future research should focus on elucidating the specific lipases and phosphatases that preferentially produce sn-1 versus sn-2 monoacylglycerols and how these distinct isomers contribute to cellular signaling and metabolic homeostasis. The development of more specific inhibitors for the enzymes in these pathways will be crucial for therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C19H38O4 | CID 3084463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoglyceride - Wikipedia [en.wikipedia.org]

- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 8. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormone-sensitive lipase and monoacylglycerol lipase are both required for complete degradation of adipocyte triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 11. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two pathways for lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CHEBI:57518 [ebi.ac.uk]

1-Palmitoyl-sn-glycerol: A Technical Whitepaper on its Cellular Functions, Metabolic Fate, and Signaling Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol (1-PG) is a monoacylglycerol that plays a fundamental role in cellular lipid metabolism. While primarily recognized as a key intermediate in the synthesis and degradation of complex glycerolipids, emerging evidence suggests its involvement in cellular processes ranging from cancer biology to signaling events, either directly or through its metabolic derivatives. This technical guide provides an in-depth analysis of the cellular functions of 1-PG, its metabolic pathways, and the signaling cascades of its closely related derivatives, this compound 3-phosphate (LPA 16:0) and diacylglycerols (DAGs). This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling and metabolic pathways through comprehensive diagrams to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction

Glycerolipids are a diverse class of lipids that are central to cellular structure, energy storage, and signaling. Monoacylglycerols (MAGs), such as this compound, are esters of glycerol (B35011) and a single fatty acid. 1-PG specifically contains a palmitic acid molecule at the sn-1 position of the glycerol backbone. While often viewed as transient metabolic intermediates, the specific biological activities of individual monoacylglycerol species are an area of growing research interest. This whitepaper will explore the known cellular functions of 1-PG, its metabolic context, and the significant signaling roles of its metabolic products.

Metabolic Pathways of this compound

This compound is positioned at a critical juncture in lipid metabolism. It is both a product of the breakdown of more complex lipids and a precursor for their synthesis.

Biosynthesis of this compound

1-PG can be generated through several metabolic routes within the cell:

-

Lipolysis of Triacylglycerols and Diacylglycerols: The primary pathway for 1-PG formation is the sequential hydrolysis of triacylglycerols (TAGs) and diacylglycerols (DAGs). Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of TAGs to DAGs, and HSL can further hydrolyze DAGs to monoacylglycerols. Finally, monoacylglycerol lipase (MGL) can break down monoacylglycerols into glycerol and a fatty acid[1].

-

Glycerol-3-Phosphate Pathway: While not a direct product, the glycerol-3-phosphate pathway is the main route for de novo synthesis of glycerolipids. Glycerol-3-phosphate is acylated to form lysophosphatidic acid, which is then further acylated to phosphatidic acid and subsequently dephosphorylated to diacylglycerol. 1-PG can be an intermediate in related pathways[1].

Degradation of this compound

The primary catabolic fate of 1-PG is its hydrolysis by monoacylglycerol lipase (MGL) . This enzyme cleaves the ester bond, releasing palmitic acid and glycerol[2]. The liberated palmitic acid can then be utilized for energy production via β-oxidation or re-incorporated into other lipids. Glycerol can be phosphorylated by glycerol kinase to enter glycolysis or gluconeogenesis.

Phosphorylation to Lysophosphatidic Acid

A crucial metabolic fate of 1-PG is its phosphorylation by acylglycerol kinases (AGKs) to form This compound 3-phosphate , also known as lysophosphatidic acid (LPA) with a 16:0 acyl chain (LPA 16:0). LPA is a well-established signaling molecule with a wide array of cellular effects.

Figure 1: Metabolic fate of this compound.

Cellular Functions and Biological Effects

Direct evidence for the signaling roles of 1-PG is limited. However, several studies have pointed to its biological activities.

Cytotoxicity in Cancer Cells

Research has shown that this compound can exhibit cytotoxic effects against various cancer cell lines. When applied at a concentration of 100 µg/ml, it was found to be cytotoxic to HeLa, HepG2, and MCF-7 cells[3]. The precise mechanism of this cytotoxicity is yet to be fully elucidated but may involve disruption of cellular membranes or metabolic pathways.

Association with Prostate Cancer

Interestingly, plasma levels of this compound have been found to be negatively associated with the risk of prostate cancer. Furthermore, higher levels of 1-PG have been observed in the plasma of patients with benign prostatic hyperplasia compared to those with prostate cancer, suggesting a potential role as a biomarker or a protective agent in this context[3].

Signaling Functions of 1-PG Derivatives

The most significant contributions of 1-PG to cellular signaling are likely mediated through its metabolic derivatives, namely lysophosphatidic acid (LPA) and diacylglycerols (DAGs).

This compound 3-Phosphate (LPA 16:0) Signaling

As mentioned, 1-PG can be phosphorylated to form LPA 16:0. LPA is a potent lipid mediator that signals through a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). The activation of these receptors initiates a variety of downstream signaling cascades.

Quantitative Data on LPA 16:0 Activity

| Compound | Cell Line | Assay | Parameter | Value |

| LPA (16:0) | HEK293 | Agonist Activity | EC50 | 290 nM[2] |

This EC50 value indicates that LPA 16:0 is a potent signaling molecule capable of eliciting a cellular response at nanomolar concentrations.

Figure 2: Simplified LPA signaling pathway.

Diacylglycerol (DAG) Signaling and Protein Kinase C (PKC) Activation

1-PG is structurally similar to the signaling molecule diacylglycerol (DAG), which is a key activator of the Protein Kinase C (PKC) family of enzymes. The generation of DAGs from phospholipids (B1166683) by phospholipase C (PLC) is a canonical signaling event. Although 1-PG is a monoacylglycerol, its metabolic relationship with DAGs makes the PKC pathway relevant. The acyl chain composition of DAGs is known to influence the activation of different PKC isoforms.

PKC Isoform Activation by Diacylglycerols

| Diacylglycerol Species | Activated PKC Isoforms |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | α, δ |

| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | βI |

| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | βI |

Data summarized from studies on DAG-mediated PKC activation.

Figure 3: Diacylglycerol-mediated Protein Kinase C activation.

Experimental Protocols

Detailed experimental protocols for studying the specific functions of this compound are not widely published. However, methodologies for the analysis of monoacylglycerols and related lipid signaling pathways are well-established.

Quantification of this compound

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of individual lipid species.

-

Lipid Extraction:

-

Homogenize cell or tissue samples in a suitable solvent system, such as a modified Bligh-Dyer extraction using chloroform:methanol:water.

-

Include an internal standard, such as a deuterated or ¹³C-labeled 1-PG analog, for accurate quantification.

-

-

Chromatographic Separation:

-

Employ a reverse-phase C18 column for separation of lipid species based on their hydrophobicity.

-

Use a gradient elution with solvents such as methanol, acetonitrile, and water containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection and quantification of the precursor-to-product ion transition for 1-PG and its internal standard.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol can be adapted to test the direct effect of 1-PG on PKC activity, although it is more commonly used for DAGs.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing ATP, a PKC substrate peptide (e.g., a peptide with a pseudosubstrate sequence), and the PKC isoform of interest.

-

Prepare lipid vesicles (e.g., phosphatidylserine) with or without the lipid to be tested (1-PG or a positive control like a DAG).

-

-

Kinase Reaction:

-

Initiate the reaction by adding the PKC enzyme to the reaction mixture.

-

Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection of Phosphorylation:

-

The phosphorylation of the substrate peptide can be detected using various methods, such as:

-

Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the peptide.

-

Fluorescence/Luminescence-based assays: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

-

Figure 4: General workflow for an in vitro PKC activity assay.

Conclusion and Future Directions

This compound is a metabolically significant monoacylglycerol. While its primary role in cells appears to be as a building block for and a breakdown product of more complex lipids, it is not without its own biological effects, including cytotoxicity towards cancer cells and a potential association with prostate cancer risk. The most profound impact of 1-PG on cellular signaling is likely through its conversion to the potent lipid mediator LPA 16:0 and its structural relationship to the PKC-activating second messenger, diacylglycerol.

Future research should focus on elucidating the specific molecular targets and mechanisms through which 1-PG exerts its direct biological effects. The development of specific molecular probes and high-resolution imaging techniques will be crucial in determining the subcellular localization and dynamics of 1-PG. Furthermore, a deeper understanding of the regulation of the enzymes that produce and degrade 1-PG, such as MGL and AGKs, will provide valuable insights into its cellular homeostasis and its role in both health and disease. For drug development professionals, the metabolic nexus occupied by 1-PG presents potential therapeutic targets for modulating lipid signaling pathways in various pathological conditions.

References

The Discovery and Scientific Foundation of 1-Palmitoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol, a monoacylglycerol, has garnered significant interest within the scientific community for its diverse biological activities, ranging from potential anticancer properties to its role as a key metabolic intermediate. This technical guide provides an in-depth overview of the foundational discovery and synthesis of this molecule, tailored for researchers, scientists, and professionals in drug development. It details the pioneering stereospecific synthesis, presents key physicochemical data in a structured format, and outlines experimental protocols. Furthermore, this guide includes visualizations of the synthetic pathway and a putative signaling cascade, offering a comprehensive resource for understanding and utilizing this compound in research and development.

Introduction

This compound, also known as 1-monopalmitin, is a monoacylglycerol where a palmitic acid molecule is esterified at the sn-1 position of a glycerol (B35011) backbone.[1] Its presence has been identified in various natural sources, including the plant Markhamia stipulata and as a minor component in some vegetable oils.[1] Early interest in monoacylglycerols was driven by their importance as emulsifiers in the food industry. However, contemporary research has unveiled their significant roles in cellular processes and potential therapeutic applications.

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines, including HeLa, HepG2, and MCF-7. Additionally, plasma levels of this molecule have been negatively associated with prostate cancer risk, suggesting a potential role in cancer pathophysiology and as a biomarker. This guide delves into the historical synthesis that enabled the study of its specific stereoisomer and provides the technical details necessary for its application in modern research.

Physicochemical and Quantitative Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₄ | |

| Molecular Weight | 330.5 g/mol | |

| CAS Number | 32899-41-5 | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform and Ethanol | |

| Synonyms | 1-Hexadecanoyl-sn-glycerol, MG(16:0/0:0/0:0), 1-Palmitin, L-α-Palmitin | |

| InChI Key | QHZLMUACJMDIAE-SFHVURJKSA-N |

The Pioneering Synthesis of this compound

The ability to study the specific biological roles of this compound is predicated on the foundational work in stereospecific synthesis of glycerides by Hermann O. L. Fischer and Erich Baer. While earlier methods produced racemic mixtures, their approach allowed for the preparation of optically active monoglycerides. The classical synthesis of α-monoglycerides, such as this compound, involves the use of a protected glycerol derivative, D(+)-acetoneglycerol (1,2-O-isopropylidene-sn-glycerol), as the starting material. This ensures the specific acylation at the sn-1 position.

The general workflow for this synthesis is depicted in the following diagram:

Caption: Stereospecific synthesis of this compound.

Detailed Experimental Protocol (Reconstructed)

The following protocol is a reconstruction based on the general methods described for the synthesis of α-monoglycerides from D(+)-acetoneglycerol.

Step 1: Acylation of D(+)-Acetoneglycerol

-

Dissolve D(+)-acetoneglycerol in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of palmitoyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to stand at room temperature for several hours to ensure complete acylation.

-

Pour the reaction mixture into ice-cold water to precipitate the product, 1-palmitoyl-2,3-isopropylidene-sn-glycerol.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Deprotection to Yield this compound

-

Dissolve the dried 1-palmitoyl-2,3-isopropylidene-sn-glycerol in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Biological Activity and Signaling

This compound has demonstrated notable cytotoxic activity against several human cancer cell lines. While the precise molecular mechanisms are still under investigation, it is hypothesized that as a monoacylglycerol, it can influence cellular signaling pathways involved in apoptosis, cell proliferation, and lipid metabolism.

Monoacylglycerols can be further metabolized to lysophosphatidic acid (LPA) by monoacylglycerol kinase. LPA is a potent signaling lipid that can activate a family of G protein-coupled receptors (GPCRs), leading to a variety of cellular responses, including cell proliferation, survival, and migration. The cytotoxic effects of this compound in cancer cells could potentially be mediated through the modulation of such signaling pathways, possibly by inducing apoptosis through specific downstream effectors.

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound is presented below:

Caption: Putative signaling pathway of this compound.

Conclusion

This compound stands as a molecule of significant scientific interest, with its historical synthesis paving the way for contemporary investigations into its biological functions. The stereospecific synthesis developed by pioneers like Fischer and Baer remains a cornerstone of lipid chemistry, enabling the production of pure enantiomers for detailed study. The emerging evidence of its anticancer properties underscores the importance of further research into its mechanisms of action and potential therapeutic applications. This technical guide provides a foundational resource for researchers to understand the origins, properties, and biological context of this compound, facilitating its continued exploration in the fields of biochemistry, pharmacology, and drug development.

References

1-Palmitoyl-sn-glycerol: A Technical Guide to its Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol is a monoacylglycerol that has garnered increasing interest within the scientific community due to its potential roles in cellular signaling and as a biomarker for certain diseases. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, abundance, and experimental methodologies for the analysis of this compound. Furthermore, it delves into its putative signaling pathways, offering a valuable resource for researchers and professionals in the fields of lipidomics, drug discovery, and biomedical research. While specific quantitative data on the abundance of this compound remains limited in publicly available literature, this guide synthesizes existing information to provide a foundational understanding of this bioactive lipid.

Natural Sources of this compound

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. Its presence as a metabolic intermediate is ubiquitous, though its concentration can vary significantly between different organisms and tissues.

Table 1: Documented Natural Sources of this compound

| Kingdom | Organism/Tissue | Common Name | Reference(s) |

| Plantae | Acorus calamus | Sweet Flag | [1] |

| Corchorus olitorius | Jute Mallow | [1] | |

| Markhamia stipulata | [2] | ||

| Animalia | Human Plasma | [2] | |

| Mammalian Tissues (general) | [3] |

It is important to note that while the presence of this compound has been reported in these sources, detailed quantitative data on its abundance is largely unavailable in the current scientific literature. The data that is available often pertains to the broader class of monoacylglycerols or the total lipid profile.

Abundance of this compound

Quantitative data for this compound is sparse. However, some studies provide insights into the general abundance of monoacylglycerols in certain matrices.

Table 2: Reported Abundance of Related Monoacylglycerols in Various Sources

| Source | Analyte | Concentration/Abundance | Method of Analysis | Reference(s) |

| Human Plasma | This compound | Higher levels in patients with benign prostatic hyperplasia compared to prostate cancer | Not specified | [2] |

| Edible Oils | Monoacylglycerols (general) | Small amounts naturally present | Not specified | [4] |

Further targeted quantitative lipidomic studies are necessary to establish the precise concentrations of this compound in a wider range of natural sources.

Experimental Protocols

The accurate extraction and quantification of this compound from biological matrices are crucial for understanding its physiological roles. Below are detailed methodologies adapted from established lipidomics protocols.

Extraction of this compound from Biological Samples (General Protocol)

This protocol is a modified version of the widely used Folch and Bligh & Dyer methods for lipid extraction.

Materials:

-

Biological tissue or fluid sample

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Glass vials

-

Nitrogen gas stream

Procedure:

-

Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. For liquid samples, add the chloroform:methanol mixture directly.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for subsequent analysis.

Experimental Workflow for Lipid Extraction

Caption: A generalized workflow for the extraction of lipids from biological samples.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the quantitative analysis of this compound using a targeted LC-MS/MS approach.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Materials:

-

Reconstituted lipid extract

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., 1-palmitoyl-d5-sn-glycerol)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid, ammonium (B1175870) formate)

Procedure:

-

Sample Preparation: Spike the reconstituted lipid extract with a known concentration of the internal standard.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to resolve this compound from other lipid species.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

Example transition for this compound: [M+H]+ → fragment ion (e.g., loss of water or the palmitoyl (B13399708) group).

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve using the analytical standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

LC-MS/MS Quantification Workflow

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Signaling Pathways

Monoacylglycerols, including this compound, are increasingly recognized as important signaling molecules.[5] While a specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to act through G-protein coupled receptors (GPCRs) and be regulated by monoacylglycerol lipase (B570770) (MAGL), similar to the well-characterized endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[6]

Proposed Signaling Pathway of this compound

This proposed pathway is based on the known signaling mechanisms of other bioactive monoacylglycerols.

-

Receptor Binding: this compound, acting as an extracellular or intracellular signaling molecule, may bind to and activate a specific, yet to be identified, GPCR on the cell surface or an intracellular receptor.

-

G-Protein Activation: Upon receptor binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (e.g., Gq/11 or Gi/o).

-

Downstream Effectors: The activated G-protein subunits (α and βγ) dissociate and modulate the activity of downstream effector enzymes such as phospholipase C (PLC) or adenylyl cyclase.

-

Second Messenger Generation: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

-

Cellular Response: The cascade of signaling events culminates in a specific cellular response, which could include modulation of neurotransmission, inflammation, or metabolic processes.

-

Signal Termination: The signaling is terminated by the hydrolysis of this compound into palmitic acid and glycerol, a reaction catalyzed by the enzyme monoacylglycerol lipase (MAGL).[6]

Putative Signaling Pathway of this compound

Caption: A proposed signaling pathway for this compound.

Conclusion and Future Directions

This compound is an endogenous monoacylglycerol with emerging biological significance. While its presence has been confirmed in various natural sources, a significant gap exists in the quantitative understanding of its abundance. The development and application of standardized, high-sensitivity analytical methods, such as the LC-MS/MS protocol outlined in this guide, will be instrumental in filling this knowledge gap. Furthermore, future research should focus on the deorphanization of its putative receptor(s) and the detailed characterization of its downstream signaling pathways. A deeper understanding of the biology of this compound holds promise for the development of novel therapeutic strategies and diagnostic markers for a range of diseases.

References

- 1. Processing Methodologies of Wet Microalga Biomass Toward Oil Separation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waters.com [waters.com]

- 3. researchgate.net [researchgate.net]

- 4. myfoodresearch.com [myfoodresearch.com]

- 5. Synthesis and concentration of 2-monoacylglycerols rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The In Vivo Metabolism of 1-Palmitoyl-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycerol, a monoacylglycerol (MAG) containing the saturated fatty acid palmitic acid at the sn-1 position, is a key intermediate in glycerolipid metabolism. It is formed endogenously from the breakdown of more complex lipids, such as triglycerides and diacylglycerols, and can be consumed as part of the diet. Understanding the in vivo fate of this compound is crucial for research in nutrition, metabolic diseases, and drug delivery, as its metabolic pathways influence energy storage, cellular signaling, and the bioavailability of lipid-based therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its absorption, distribution, and biochemical transformations. It also includes detailed experimental protocols for studying its metabolism in vivo and discusses its potential role in cellular signaling.

Data Presentation

Table 1: Key Quantitative Parameters for the In Vivo Metabolism of this compound (Illustrative)

| Parameter | Description | Expected Trend/Significance |

| Pharmacokinetics | ||

| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |

| t1/2 | Elimination half-life | Indicates the time taken to clear half of the compound from the body. |

| Tissue Distribution | ||

| % of Administered Dose | Percentage of the initial dose found in various tissues over time. | Reveals sites of metabolism, storage, and potential target organs. |

| Enzyme Kinetics | ||

| Km (MGAT2) | Michaelis constant for monoacylglycerol acyltransferase 2 | Reflects the substrate concentration at which the acylation reaction rate is half of Vmax. |

| Vmax (MGAT2) | Maximum rate of acylation by MGAT2 | Indicates the efficiency of conversion to diacylglycerol. |

| Km (MGL) | Michaelis constant for monoacylglycerol lipase (B570770) | Reflects the substrate concentration at which the hydrolysis reaction rate is half of Vmax. |

| Vmax (MGL) | Maximum rate of hydrolysis by MGL | Indicates the efficiency of breakdown into glycerol (B35011) and palmitic acid. |

Metabolic Pathways

The in vivo metabolism of this compound follows the general pathways of glycerolipid metabolism. After oral ingestion, it is absorbed by enterocytes in the small intestine. Once inside the cell, it can be metabolized via two primary routes: re-esterification to form more complex lipids or hydrolysis to release its constituent parts.

-

Re-esterification Pathway: this compound can be acylated by acyl-CoA:monoacylglycerol acyltransferase (MGAT) enzymes, primarily MGAT2 in the intestine, to form 1,2-dipalmitoyl-sn-glycerol (B135180) (a diacylglycerol). This diacylglycerol can then be further acylated by acyl-CoA:diacylglycerol acyltransferase (DGAT) to form tripalmitin (B1682551) (a triacylglycerol). These newly synthesized triglycerides are then incorporated into chylomicrons and secreted into the lymphatic system for transport to other tissues.

-

Hydrolytic Pathway: Alternatively, this compound can be hydrolyzed by monoacylglycerol lipase (MGL) into glycerol and palmitic acid. Palmitic acid can then undergo β-oxidation to produce acetyl-CoA for energy production or be used for the synthesis of other lipids. The glycerol backbone can be phosphorylated by glycerol kinase to glycerol-3-phosphate, which can enter glycolysis or be used for the synthesis of other glycerolipids.

Studies with radiolabeled triacylglycerols containing a palmitoyl (B13399708) group at the sn-1 position in rats have shown that the radioactivity is extensively absorbed from the gut. A significant portion of the radiolabel is excreted as CO2, indicating that β-oxidation of the palmitic acid is a major metabolic fate. The radioactivity is initially concentrated in brown adipose tissue and subsequently migrates to white adipose tissue.

Signaling Pathways

The metabolic products of this compound, particularly diacylglycerols (DAGs), are important second messengers in cellular signaling. 1,2-Dipalmitoyl-sn-glycerol, formed from the acylation of this compound, can activate Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

Furthermore, glycerolipids and their metabolites can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs). While direct binding of this compound to PPARs has not been demonstrated, its metabolic products could potentially modulate PPAR activity. For instance, some studies suggest that certain phospholipids (B1166683) derived from diacylglycerols can act as ligands for PPARα, a key regulator of lipid metabolism. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.

Experimental Protocols

In Vivo Oral Lipid Tolerance Test in Mice

This protocol is adapted from established methods for assessing postprandial lipemia and can be used to study the in vivo metabolic effects of orally administered this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Soybean oil (or other suitable lipid vehicle)

-

Oral gavage needles (20-22 gauge)

-

Microcentrifuge tubes

-

Capillary tubes for blood collection

-

Commercial triglyceride quantification kit

Procedure:

-

Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice for 4-6 hours prior to the oral gavage. This ensures a baseline lipid level.

-

Preparation of Dosing Solution: Prepare a suspension of this compound in the lipid vehicle (e.g., soybean oil). The concentration should be calculated based on the desired dose (e.g., mg/kg body weight) and a gavage volume of approximately 10 µL/g body weight.

-

Baseline Blood Collection (T=0): Collect a small volume of blood (approximately 20-30 µL) from the tail vein into a microcentrifuge tube containing an anticoagulant (e.g., EDTA).

-

Oral Gavage: Administer the this compound suspension or the vehicle control to the mice via oral gavage.

-

Serial Blood Collection: Collect blood samples at various time points post-gavage (e.g., 30, 60, 120, 180, and 240 minutes).

-

Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

-

Triglyceride Measurement: Measure the triglyceride levels in the plasma samples using a commercial colorimetric enzymatic assay according to the manufacturer's instructions.

-

Data Analysis: Plot the plasma triglyceride concentration versus time. The area under the curve (AUC) can be calculated to determine the overall lipid excursion.

LC-MS/MS Quantification of this compound in Plasma

This protocol outlines a general method for the sensitive and specific quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples from in vivo studies

-

This compound analytical standard

-

Internal standard (e.g., a deuterated analog of this compound)

-

Methanol (B129727), isopropanol (B130326), acetonitrile (B52724), and water (LC-MS grade)

-

Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

Procedure:

-

Sample Preparation (Protein Precipitation and Lipid Extraction):

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant containing the lipid extract to a new tube.

-

-

LC Separation:

-

Inject an aliquot of the lipid extract onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase system consisting of, for example, water with 0.1% formic acid and 10 mM ammonium acetate (Mobile Phase A) and a mixture of acetonitrile and isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium acetate (Mobile Phase B).

-

The gradient should be optimized to achieve good separation of this compound from other lipid species.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the precursor-to-product ion transitions specific for this compound and the internal standard. The specific transitions will need to be determined empirically.

-

-

Quantification:

-

Construct a calibration curve using the analytical standard of this compound.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is a metabolically active molecule that plays a central role in glycerolipid metabolism and cellular signaling. While its in vivo metabolic fate follows established pathways of monoacylglycerol absorption, re-esterification, and hydrolysis, there is a significant need for further research to quantify its pharmacokinetic properties and tissue distribution. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be invaluable for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutic strategies. The potential for the metabolites of this compound to modulate key signaling pathways, such as those involving PKC and PPARs, highlights the importance of this molecule beyond its role as a simple metabolic intermediate.

The Emerging Role of 1-Palmitoyl-sn-glycerol and Its Derivatives as Lipid Mediators: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid mediators are critical signaling molecules that regulate a vast array of physiological and pathological processes. While monoacylglycerols (MAGs) are often considered mere metabolic intermediates, specific species are gaining recognition for their roles in cellular communication. This technical guide focuses on 1-Palmitoyl-sn-glycerol (1-PG), a saturated monoacylglycerol. While direct evidence for 1-PG as a primary signaling ligand is limited, its phosphorylated derivative, this compound 3-phosphate (LPA 16:0), is a potent agonist for G protein-coupled receptors (GPCRs). Furthermore, the isomeric form, 2-Palmitoyl-glycerol (2-PG), displays distinct neuromodulatory activities. This document provides an in-depth exploration of the signaling pathways associated with these molecules, quantitative data, detailed experimental protocols for their study, and the broader context of monoacylglycerols in cellular signaling.

Introduction to this compound (1-PG)

This compound is a monoacylglycerol containing the saturated fatty acid, palmitic acid, esterified at the sn-1 position of the glycerol (B35011) backbone[1]. It is found in various biological sources and has been noted for its cytotoxic effects against certain cancer cell lines at high concentrations[1]. Plasma levels of 1-PG have also been negatively associated with prostate cancer risk, being found at higher levels in patients with benign prostatic hyperplasia compared to those with prostate cancer[1]. However, a specific receptor or a direct signaling pathway initiated by 1-PG has not been clearly elucidated in the current literature. The primary signaling activity related to this structure arises from its phosphorylated form.

The Signaling Mediator: this compound 3-Phosphate (LPA 16:0)

The addition of a phosphate (B84403) group at the sn-3 position transforms 1-PG into this compound 3-phosphate, a form of lysophosphatidic acid (LPA) commonly designated as LPA 16:0[2]. LPA is a well-established, potent lipid mediator that exerts its effects by activating a family of at least six cognate GPCRs (LPA₁₋₆)[1][3][4]. These receptors couple to various heterotrimeric G proteins, including Gαq/11, Gαi/o, Gα12/13, and Gαs, to initiate a wide range of downstream cellular responses[1][5][6].

LPA 16:0 is a major LPA species found in plasma and is known to activate multiple LPA receptors, with a notable effect on the LPA₂ receptor[2][7]. Activation of the LPA₂ receptor is associated with crucial cellular processes, including cell survival and migration[1][4].

LPA₂ Receptor Signaling Pathways

The LPA₂ receptor, like other LPA receptors, couples to multiple G proteins to orchestrate a complex signaling network within the cell[1][4]. The primary pathways are detailed below.

Activation of the Gαq/11 pathway by LPA leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be readily measured in vitro[5][6][8].

Upon coupling to Gαi/o, the LPA₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other pathways, including the Phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is a critical regulator of cell survival and proliferation[1][4][6].

Coupling to Gα12/13 activates the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are central regulators of the actin cytoskeleton. This pathway is instrumental in mediating cellular shape changes, stress fiber formation, and cell migration[1][6][9].

Quantitative Data Summary

Quantitative analysis is essential for understanding the potency and physiological relevance of lipid mediators. The following tables summarize key quantitative data related to LPA 16:0.

Table 1: Receptor Activation Data

| Ligand | Receptor | Assay Type | Cell Line | Value | Reference |

|---|

| LPA (16:0) | Human LPA₂ | TGFα Shedding | HEK293 | EC₅₀: 290 nM |[3] |

Table 2: Physiological Concentrations of LPA Species

| LPA Species | Biological Matrix | Concentration Range | Method | Reference |

|---|---|---|---|---|

| LPA 16:0 | Human Saliva | 1 - 200 ng/mL | LC-MS/MS | [10] |

| LPA 16:0 | Human GCF* | 10 - 500 ng/mL | LC-MS/MS | [10] |

| Acyl-LPA 16:0 | Atherosclerotic Plaque | ~25% of total acyl-LPA | LC-MS | [7] |

| Multiple Species | Human Plasma | Levels follow the order: 18:2 > 16:0, 20:4 > 18:1, 22:6, 18:0 | LC-MS/MS | [11] |

*GCF: Gingival Crevicular Fluid

Alternative Bioactivity: 2-Palmitoyl-glycerol (2-PG)

The isomeric form, 2-Palmitoyl-glycerol (2-PG), demonstrates a different mechanism of action. It does not directly activate cannabinoid receptors[12][13]. Instead, it potentiates the activity of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) by inhibiting their breakdown and reuptake, a phenomenon known as the "entourage effect"[12][13].

Additionally, studies in normal human fetal-derived astrocytes have shown that 2-PG can promote the synthesis of the neurotransmitter GABA. Treatment with 2-PG upregulates the expression of glutamate (B1630785) decarboxylase (GAD1/2) and increases GABA concentration in a dose-dependent manner, suggesting a role in brain development and neurotransmission[14].

Key Experimental Protocols

Studying the signaling activity of LPA 16:0 requires robust and sensitive assays. The following sections detail the methodologies for two common protocols used to quantify GPCR activation.

Protocol: Calcium Mobilization Assay

This assay measures the activation of Gαq-coupled receptors by detecting the transient increase in intracellular calcium concentration following ligand stimulation[8][15][16].

Objective: To determine the concentration-dependent activation of a Gαq-coupled receptor (e.g., LPA₂) by a ligand (e.g., LPA 16:0).

Materials:

-

HEK293 cells stably or transiently expressing the LPA₂ receptor.

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

-

Culture Medium: DMEM with 10% FBS.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit)[15][16].

-

Probenecid (anion transport inhibitor, often required for dye retention)[15][16].

-

LPA 16:0 ligand stock solution.

-

Kinetic fluorescence plate reader (e.g., FlexStation, FLIPR)[8][15].

Methodology:

-

Cell Plating:

-

Dye Loading:

-

Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions, often including probenecid[17].

-

Aspirate the culture medium from the cells and add an equal volume of the dye loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye[16][17].

-

-

Ligand Preparation:

-

Prepare serial dilutions of LPA 16:0 in Assay Buffer at a concentration that is 4-5x the final desired concentration.

-

-

Measurement:

-

Place the assay plate into the kinetic fluorescence plate reader.

-

Set the instrument to record fluorescence (e.g., excitation ~485 nm, emission ~525 nm) over time.

-

Record a baseline fluorescence reading for 10-20 seconds[17].

-

The instrument automatically injects the LPA 16:0 dilutions into the wells while continuing to record fluorescence.

-

Continue recording for 2-3 minutes to capture the peak calcium response and its subsequent decay[17].

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the logarithm of the ligand concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol: TGFα Shedding Assay

This versatile assay can measure the activation of GPCRs coupled to Gαq and Gα12/13. It relies on the GPCR-induced ectodomain shedding of a reporter construct, alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGFα)[18][19][20].

Objective: To determine the activation of LPA₂ by LPA 16:0 via Gαq or Gα12/13 signaling.

Materials:

-

HEK293A cells.

-

Expression plasmids: LPA₂ receptor, AP-TGFα reporter[21].

-

Transfection reagent (e.g., Lipofectamine).

-

Culture medium and serum-free medium.

-

LPA 16:0 ligand stock solution.

-

Alkaline phosphatase (AP) substrate (e.g., p-Nitrophenyl phosphate).

-

Microplate reader capable of measuring absorbance.

Methodology:

-

Transfection:

-

Co-transfect HEK293A cells with plasmids encoding the LPA₂ receptor and the AP-TGFα reporter construct[21].

-

Plate the transfected cells in a multi-well plate and incubate for 24 hours.

-

-

Ligand Stimulation:

-

Wash the cells with serum-free medium.

-

Add serum-free medium containing various concentrations of LPA 16:0 to the cells.

-

Incubate for a defined period (e.g., 1-4 hours) to allow for receptor activation and shedding of AP-TGFα into the supernatant.

-

-

Detection of Shed AP-TGFα:

-

Carefully collect the conditioned medium (supernatant) from each well.

-

Transfer the supernatant to a new assay plate.

-

Add an alkaline phosphatase substrate solution to each well.

-

Incubate at room temperature or 37°C until a color change is apparent.

-

-

Measurement and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).

-

The absorbance is directly proportional to the amount of shed AP-TGFα, which reflects the level of GPCR activation.

-

Plot absorbance against the ligand concentration to generate a dose-response curve and calculate the EC₅₀.

-

Conclusion and Future Directions

This compound represents an interesting case in lipidomics. While it may not be a primary signaling mediator itself, its phosphorylated form, LPA 16:0, is a key player in the complex network of lysophospholipid signaling. The activation of the LPA₂ receptor by LPA 16:0 triggers multiple downstream pathways that are fundamental to cell survival and migration. Furthermore, the distinct neuromodulatory actions of its isomer, 2-PG, highlight the structural specificity required for monoacylglycerol bioactivity.

Future research should aim to definitively clarify whether 1-PG has any direct signaling roles, perhaps through less-characterized receptors or non-receptor-mediated mechanisms. A deeper understanding of the interplay between 1-PG, 2-PG, and LPA 16:0 metabolism and signaling will be critical for developing novel therapeutic strategies targeting diseases influenced by these lipid mediators, from cancer to neurological disorders.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scripps.edu [scripps.edu]

- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different effects of lysophosphatidic acid receptor-2 (LPA2) and LPA5 on the regulation of chemoresistance in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 19. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

The Enigmatic Role of 1-Palmitoyl-sn-glycerol in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer, a leading cause of cancer-related mortality in men, is increasingly recognized as a disease with a significant metabolic component. Alterations in lipid metabolism, in particular, have emerged as a critical hallmark of prostate cancer development and progression. This technical guide delves into the current understanding of the plasma levels of 1-Palmitoyl-sn-glycerol, a specific monoacylglycerol, in the context of prostate cancer. While direct quantitative data for this specific lipid remains limited, this document synthesizes the available evidence for related monoacylglycerols, details relevant experimental methodologies, and explores the potential signaling pathways through which these molecules may exert their influence on prostate cancer biology. This guide aims to provide a comprehensive resource for researchers and drug development professionals investigating novel lipid-based biomarkers and therapeutic targets in prostate cancer.

Introduction: The Lipid Landscape of Prostate Cancer

Prostate cancer cells exhibit a profound reprogramming of their metabolism to fuel rapid proliferation and survival. One of the most prominent metabolic shifts occurs in lipid synthesis and degradation. Unlike many other cancers that rely heavily on glucose (the Warburg effect), prostate cancer cells often utilize lipids as a primary energy source and as building blocks for membranes and signaling molecules. This reliance on lipid metabolism presents a unique vulnerability that can be exploited for diagnostic and therapeutic purposes.

Monoacylglycerols (MAGs) are key intermediates in lipid metabolism, arising from the breakdown of triglycerides and phospholipids. They can also act as signaling molecules themselves or be further metabolized into other bioactive lipids. This compound, a MAG containing the saturated fatty acid palmitic acid, is the focus of this guide. While its precise role in prostate cancer is still under investigation, the study of related molecules and the enzymes that govern their metabolism provides compelling, albeit indirect, evidence for its potential significance.

Plasma Levels of Monoacylglycerols in Prostate Cancer: A Review of the Evidence

Direct quantitative measurements of this compound in the plasma of prostate cancer patients are not extensively reported in the current scientific literature. However, studies on related monoacylglycerols and broader lipidomic analyses provide valuable insights.

A key study investigating the serum metabolomic profiles of prostate cancer patients identified 1-stearoylglycerol (1-SG), a monoacylglycerol with a C18:0 fatty acid, as being statistically significantly inversely associated with the risk of prostate cancer.[1][2] This suggests that higher circulating levels of certain monoacylglycerols may be protective against prostate cancer development.

Another metabolomics study aimed at discriminating prostate cancer from benign prostatic hyperplasia (BPH) identified a panel of 18 lipid metabolites, which included "glycerol 1-hexadecanoate" (a likely synonym for 1-palmitoylglycerol) and 2-palmitoylglycerol .[3] While this study did not provide absolute concentration values, the inclusion of a palmitoylglycerol isomer in a diagnostic panel underscores its potential as a biomarker.

Table 1: Summary of Relevant Findings on Monoacylglycerol Plasma Levels in Prostate Cancer

| Monoacylglycerol | Study Population | Key Finding | Citation |

| 1-Stearoylglycerol | 74 Prostate Cancer Cases vs. 74 Controls | Inversely associated with prostate cancer risk (OR=0.34) | [1][2] |

| Glycerol (B35011) 1-hexadecanoate (likely 1-Palmitoylglycerol) | Prostate Cancer vs. BPH | Part of a panel of 18 lipid metabolites for differential diagnosis | [3] |

| 2-Palmitoylglycerol | Prostate Cancer vs. BPH | Part of a panel of 18 lipid metabolites for differential diagnosis | [3] |

Note: The lack of specific quantitative data for this compound highlights a significant gap in the current research landscape. Future targeted quantitative lipidomic studies are crucial to elucidate its precise plasma concentrations in healthy individuals versus those with prostate cancer.

Experimental Protocols for the Analysis of this compound in Plasma

The accurate quantification of this compound in plasma requires a robust analytical methodology, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized workflow based on established lipidomics methodologies.

Sample Preparation

-

Plasma Collection: Whole blood should be collected in EDTA-containing tubes and centrifuged at 1,500 x g for 15 minutes at 4°C to separate the plasma. The resulting plasma should be stored at -80°C until analysis.

-

Lipid Extraction: A common and effective method for extracting lipids from plasma is the Folch or Bligh-Dyer method, which uses a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.

-

To 100 µL of plasma, add 400 µL of methanol.

-

Vortex thoroughly for 1 minute.

-

Add 800 µL of chloroform and vortex for another 1 minute.

-

Add 200 µL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: Reverse-phase chromatography is typically used to separate different lipid species.

-

Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 50°C.

-

-

Mass Spectrometry Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for detection.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound would be its [M+NH4]+ adduct, and a characteristic product ion would be monitored.

-

Quantification: An internal standard, such as a deuterated or 13C-labeled 1-palmitoylglycerol, should be added at the beginning of the sample preparation to correct for extraction losses and matrix effects. A calibration curve with known concentrations of a this compound standard is used to determine the absolute concentration in the plasma samples.

-

Signaling Pathways: The Central Role of Monoacylglycerol Lipase (B570770) (MAGL)

While the direct signaling roles of this compound are not well-defined, the enzyme responsible for its degradation, monoacylglycerol lipase (MAGL) , is a key player in prostate cancer. MAGL hydrolyzes monoacylglycerols into a free fatty acid and glycerol. In the case of this compound, this would yield palmitic acid and glycerol.

Elevated MAGL activity has been observed in aggressive cancer cells and is associated with increased tumor growth and metastasis.[4][5] In the context of prostate cancer, MAGL is elevated in androgen-independent prostate cancer cell lines, and its inhibition impairs cancer cell aggressiveness.[1]